molecular formula C24H23N3O2S3 B11132899 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11132899
M. Wt: 481.7 g/mol
InChI Key: VDWWCWVYFZMBGD-RGEXLXHISA-N
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Description

The compound 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule. Its core consists of a pyrido[1,2-a]pyrimidin-4-one scaffold, substituted at position 7 with a methyl group, position 2 with a phenylsulfanyl moiety, and position 3 with a (Z)-configured thiazolidinone ring bearing a pentyl chain and a thioxo group. The phenylsulfanyl group at position 2 may contribute to π-π stacking interactions with biological targets. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic frameworks .

Properties

Molecular Formula

C24H23N3O2S3

Molecular Weight

481.7 g/mol

IUPAC Name

(5Z)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O2S3/c1-3-4-8-13-26-23(29)19(32-24(26)30)14-18-21(31-17-9-6-5-7-10-17)25-20-12-11-16(2)15-27(20)22(18)28/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3/b19-14-

InChI Key

VDWWCWVYFZMBGD-RGEXLXHISA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, thiazolidinones, and phenylsulfanyl derivatives. The key steps in the synthesis may include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of substituted pyrimidines under acidic or basic conditions.

    Introduction of the Thiazolidin-5-ylidene Moiety: This is achieved through the reaction of the pyrido[1,2-a]pyrimidin-4-one core with thiazolidinone derivatives in the presence of a suitable catalyst.

    Attachment of the Phenylsulfanyl Group: This step involves the nucleophilic substitution reaction of the intermediate compound with phenylsulfanyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process intensification. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone moiety to thiazolidine.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiazolidine Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group and thiazolidinone moiety are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 4H-Pyrido[1,2-a]pyrimidin-4-one Family

The pyrido[1,2-a]pyrimidin-4-one core is a versatile scaffold for drug discovery. Key structural variations among analogues include:

  • Ethylamino (e.g., 2-(ethylamino)-3-[(Z)-(4-oxo-3-phenethyl-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one): Introduces a basic amine, improving solubility and hydrogen-bonding capacity . Morpholinyl (e.g., 7-methyl-2-morpholinyl derivatives): Provides a polar, rigid heterocycle that may enhance target selectivity .
  • Thiazolidinone with propyl or phenethyl chains (e.g., 3-propyl or 3-phenethyl derivatives): Shorter chains (propyl) may reduce steric hindrance, while aromatic substituents (phenethyl) could enable π-π interactions .
  • Substituents at position 7: Methyl group (target compound): A small, non-polar substituent that minimally disrupts the core geometry. Piperazinyl or tetrahydropyridinyl groups (e.g., 7-(1,2,3,6-tetrahydropyridin-4-yl) derivatives): Bulky substituents that may influence pharmacokinetics or receptor binding .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Position 2 Substituent Position 3 Substituent Position 7 Substituent Key Biological Activity (if reported)
Target Compound Phenylsulfanyl (Z)-4-oxo-3-pentyl-2-thioxo-thiazolidin-5-ylidene Methyl N/A (inferred: membrane permeability)
2-(Ethylamino)-3-[(Z)-(4-oxo-3-phenethyl-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Ethylamino (Z)-4-oxo-3-phenethyl-2-thioxo-thiazolidin-5-ylidene Methyl N/A
7-Methyl-2-morpholinyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Morpholinyl (Z)-4-oxo-3-propyl-2-thioxo-thiazolidin-5-ylidene Methyl N/A
2-(3,4-Dimethoxyphenyl)-9-methyl-7-[(3R)-3-methylpiperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl N/A (3R)-3-Methylpiperazinyl N/A (inferred: improved solubility)
6-Hydroxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Phenyl N/A Hydroxy ALR2 IC₅₀ = 0.87 µM; antioxidant activity

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Hydrophilic groups (e.g., hydroxyl, morpholinyl) at positions 2 or 6/9 enhance target engagement in enzymatic assays, while hydrophobic substituents (e.g., pentyl, phenylsulfanyl) may prioritize pharmacokinetic properties over potency .
  • Synthetic Feasibility : The diversity of substituents achievable at position 2 (e.g., via nucleophilic substitutions) and position 3 (e.g., via condensations) underscores the scaffold’s adaptability for lead optimization .
  • Unresolved Questions: The biological target(s) of the thiazolidinone-containing derivatives remain underexplored. Further studies could evaluate their activity against kinases or proteases, given the thiazolidinone’s resemblance to coenzyme A or cysteine protease inhibitors .

Biological Activity

The compound 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in various biological applications. Its structural features include a pyrido-pyrimidine core, a thiazolidinone moiety, and various functional groups that may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C25H32N4O2S2C_{25}H_{32}N_{4}O_{2}S_{2}, and it has a molecular weight of 484.7 g/mol. The structure features multiple functional groups that may influence its pharmacological properties.

Property Value
Molecular FormulaC25H32N4O2S2C_{25}H_{32}N_{4}O_{2}S_{2}
Molecular Weight484.7 g/mol
IUPAC NameThis compound

Biological Activity

Preliminary studies on compounds similar to this one suggest significant biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of thiazolidinones exhibit potent antibacterial effects against a range of Gram-positive and Gram-negative bacteria. For instance, compounds with similar thiazolidinone structures have shown MIC values significantly lower than traditional antibiotics such as ampicillin and streptomycin .
    Bacterial Strain MIC (mg/mL)
    Escherichia coli0.015
    Staphylococcus aureus0.005
    Bacillus cereus0.020
  • Antifungal Activity : The compound has also demonstrated antifungal properties with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi, indicating its potential as an antifungal agent .
  • Anticancer Potential : The structural features of the compound suggest potential anticancer activity, particularly due to the presence of the pyrido-pyrimidine core which is known for its cytotoxic effects against cancer cell lines in preliminary studies.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : The pyrido-pyrimidine structure may interact with DNA or RNA synthesis pathways, inhibiting replication in pathogenic organisms.

Case Studies

A study involving derivatives of thiazolidinones reported that certain analogs exhibited excellent antibacterial activity with MIC values significantly lower than conventional treatments. For example, compound 8 showed an MIC of 0.004 mg/mL against Enterobacter cloacae, indicating high potency .

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